5-Borono-2-chlorobenzoic acid
Overview
Description
5-Borono-2-chlorobenzoic acid is an organic compound with the molecular formula C7H6BClO4 It is a derivative of benzoic acid, where the hydrogen atom at the fifth position is replaced by a boronic acid group and the hydrogen atom at the second position is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-2-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Bromination: The 2-chlorobenzoic acid undergoes bromination using a bromination reagent such as N-bromosuccinimide in the presence of a catalyst like sulfuric acid. This step introduces a bromine atom at the fifth position, forming 5-bromo-2-chlorobenzoic acid.
Boronation: The 5-bromo-2-chlorobenzoic acid is then subjected to a boronation reaction using a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step replaces the bromine atom with a boronic acid group, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Efficient Catalysts: Using highly efficient catalysts to increase the reaction rate and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize product purity and minimize by-products.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Borono-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 5-borono-2-chlorobenzyl alcohol.
Scientific Research Applications
5-Borono-2-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs for cancer therapy, as boron neutron capture therapy agents.
Medicine: Investigated for its potential in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Borono-2-chlorobenzoic acid involves its ability to form stable complexes with various molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the boronic acid group.
Pathways Involved: The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Chloro-5-iodobenzoic acid: Contains an iodine atom at the fifth position instead of a boronic acid group.
2-Chloro-5-fluorobenzoic acid: Contains a fluorine atom at the fifth position instead of a boronic acid group.
Uniqueness
5-Borono-2-chlorobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-borono-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXAJHFXGTSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629621 | |
Record name | 5-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-32-2 | |
Record name | 5-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(dihydroxyboranyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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